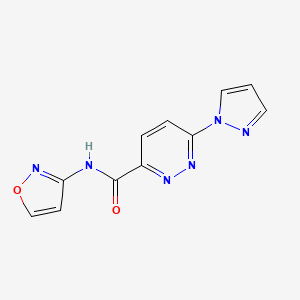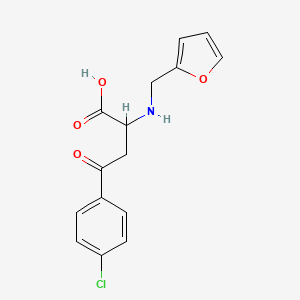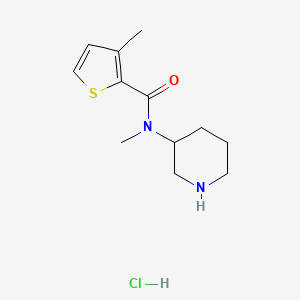![molecular formula C16H18N4OS B2401181 N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide CAS No. 1251633-22-3](/img/structure/B2401181.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate, a precursor for the synthesis of various biomolecules. BPTES has gained attention as a potential therapeutic agent for cancer treatment due to its ability to selectively inhibit glutaminase activity in cancer cells. In
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has demonstrated the synthesis of compounds incorporating structures similar to benzo[c][1,2,5]thiadiazol for antimicrobial and antifungal evaluations. For example, derivatives of thiadiazole and pyrimidine have been synthesized for their potential antimicrobial properties, suggesting the relevance of such compounds in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).
Herbicidal Activity
Compounds featuring thiadiazol and pyrimidine rings have been designed and synthesized, showing moderate to good herbicidal activity against specific plant species. This indicates the potential of such compounds in agricultural applications for weed control (Liu & Shi, 2014).
Anticonvulsant Agents
The development of new hybrid anticonvulsant agents derived from propanamide and butanamide derivatives showcases the application of similar compounds in medicinal chemistry for the treatment of epilepsy. Such studies underline the therapeutic potential of designing novel compounds for anticonvulsant therapy (Kamiński et al., 2015).
Insecticidal Assessment
Research into heterocycles incorporating a thiadiazole moiety against pests, such as the cotton leafworm, Spodoptera littoralis, demonstrates the potential use of these compounds in developing new insecticidal agents. This application is significant for pest management in agriculture (Fadda et al., 2017).
Organic Electronics
The utilization of benzothiadiazole derivatives in organic electronics, particularly in the development of semiconducting materials for applications such as organic photovoltaics and field-effect transistors, highlights the importance of such compounds in advanced material sciences. The design and synthesis of donor-acceptor type materials incorporating benzothiadiazole units have shown promising results in improving the efficiency of organic electronic devices (Sonar et al., 2013).
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-(2,5-dimethylpyrrol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-11-8-9-12(2)20(11)10-4-7-15(21)17-13-5-3-6-14-16(13)19-22-18-14/h3,5-6,8-9H,4,7,10H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEFXBCJDLFGFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)NC2=CC=CC3=NSN=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401099.png)
![2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B2401100.png)

![Ethyl 4-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2401106.png)

![4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2401108.png)




![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2401117.png)


![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2401121.png)